molecular formula C8H5BrN2O B15074831 N-(4-Bromophenyl)cyanoformamide CAS No. 73708-67-5

N-(4-Bromophenyl)cyanoformamide

Cat. No.: B15074831
CAS No.: 73708-67-5
M. Wt: 225.04 g/mol
InChI Key: OFDVDYICRIKOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)cyanoformamide is a valuable chemical reagent characterized by the molecular formula C8H5BrN2O and a molecular weight of 225.04 g/mol . It belongs to the class of cyanoformamides, which are recognized in scientific literature as ubiquitous and useful building blocks for assembling key synthetic intermediates and exploring bioactive molecules . This compound serves as a versatile precursor in organic synthesis. Cyanoformamides are known to be key intermediates in the preparation of more complex heterocyclic systems. For instance, they can be utilized in the synthesis of 2-cyanobenzothiazoles, which are themselves useful substrates for developing new luciferin analogs . The structure of related compounds containing the this compound moiety has been confirmed through advanced techniques like single-crystal X-ray diffraction, underscoring its reliability as a well-defined synthetic building block . Researchers employ this compound in the development of pharmacologically active agents, as cyanoformamide derivatives are present in several natural products, such as ceratinamine, and its derivatives, highlighting their biological relevance . The product is offered for research and development purposes. It is intended for use in laboratory settings only and is not classified or sold for diagnostic, therapeutic, or personal use. Researchers should consult the product's safety data sheet and conduct their own hazard assessment before use.

Properties

CAS No.

73708-67-5

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

N-(4-bromophenyl)-1-cyanoformamide

InChI

InChI=1S/C8H5BrN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,(H,11,12)

InChI Key

OFDVDYICRIKOTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C#N)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The iodine-DMSO oxidative system enables direct conversion of N-(4-bromophenyl)cyanothioformamide to this compound via thiocarbonyl-to-carbonyl oxidation (Fig. 1). The reaction proceeds under mild conditions (20–80°C, 6–19 hours) with iodine (1.1–3.5 equivalents) in dimethyl sulfoxide (DMSO).

Key Steps:

  • Oxidation of Thiocarbonyl: Iodine reacts with DMSO to generate iodonium ions, facilitating electrophilic attack on the thiocarbonyl sulfur.
  • S-O Bond Formation: Intermediate sulfoxide forms, followed by elimination of hydrogen sulfide (H₂S) and iodine regeneration.
  • Cyano Group Retention: The nitrile group remains intact, confirmed by X-ray crystallography (C≡N bond length: 1.141 Å).

Optimization Data:

Parameter Optimal Value Yield (%)
Iodine Equivalents 2.75 95
Temperature (°C) 80 86
Reaction Time (h) 6 87

Substrate Scope:

  • Electron-withdrawing groups (e.g., -NO₂, -Br) on the aryl ring reduce yields due to side reactions.
  • Gram-scale synthesis achieves 95% yield with 20 mmol substrate.

Grignard Reagent-Based Synthesis

Multi-Step Protection/Deprotection Strategy

This method, adapted from biphenyl synthesis, involves:

  • Aldehyde Protection: 4-Bromobenzaldehyde is protected with ethylene glycol to form 2-(4-bromophenyl)-1,3-dioxolane.
  • Grignard Coupling: Reaction with p-methoxyphenylmagnesium bromide in tetrahydrofuran (THF) under palladium catalysis (0.25% Pd) yields 4-methoxy-4'-formylbiphenyl.
  • Cyanation: Hydroxylamine hydrochloride converts the formyl group to cyano.
  • Demethylation: Pyridinium chloride hydrolyzes the methoxy group to hydroxyl, yielding this compound.

Critical Conditions:

  • Catalyst Loading: 0.25% Pd ensures cross-coupling efficiency (85% yield).
  • Demethylation: Pyridinium chloride at 200°C avoids cyano group hydrolysis.

Limitations:

  • Multi-step synthesis (4 steps) reduces overall yield to 50%.
  • Anhydrous conditions and palladium catalyst increase cost.

Michael Addition and Subsequent Modifications

Intermediate Synthesis via Michael Adducts

A Michael addition between 2-[(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile and N-(4-bromophenyl)-2-cyanoacetamide in ethanol-water (NaOH) forms a substituted acrylamide intermediate. Subsequent elimination of malononitrile yields this compound.

Reaction Profile:

  • Solvent System: Ethanol-water (3:1) enhances nucleophilic attack.
  • Base: Sodium hydroxide (2 equivalents) drives elimination.

Yield: 75% after recrystallization (ethyl acetate/heptane).

Challenges:

  • Competing side reactions during elimination reduce reproducibility.
  • Requires strict pH control to prevent cyano group hydrolysis.

Comparative Analysis of Preparation Methods

Efficiency and Practicality

Method Yield (%) Steps Cost Scalability
Iodine-DMSO Oxidation 95 1 Low High
Grignard-Based 50 4 High Moderate
Michael Addition 75 2 Medium Low

Advantages:

  • Iodine-DMSO: Single-step, high yield, and room-temperature compatibility.
  • Grignard: High-purity product via controlled intermediates.
  • Michael Addition: Utilizes readily available acrylonitrile derivatives.

Disadvantages:

  • Iodine-DMSO: Iodine toxicity requires careful handling.
  • Grignard: Pd catalyst recovery challenges.
  • Michael Addition: pH sensitivity limits industrial adoption.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)cyanoformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

N-(4-Bromophenyl)cyanoformamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)cyanoformamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of cellular processes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between N-(4-Bromophenyl)cyanoformamide and related compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features References
This compound C₈H₆BrN₂O Cyanoformamide (–NHC(O)CN) Para-bromophenyl, linear nitrile (1.141 Å)
N-(4-Bromophenyl)formamide C₇H₆BrNO Formamide (–NHC(O)H) Lacks nitrile group; simpler carbonyl
N-(4-Bromophenyl)urea C₇H₇BrN₂O Urea (–NHCONH₂) Two amine groups; strong H-bond donor
O-Methyl-N-4-bromophenyl thiocarbamate C₈H₈BrNOS Thiocarbamate (–NHC(S)OCH₃) Thioester group; planar S=C bond
N-(4-Bromophenyl)naphthalene-2-carboxamide C₁₇H₁₂BrNO Carboxamide (–NHC(O)R) Bulky naphthalene substituent
2-[(4-Bromophenyl)sulfanyl]-N-(4-cyanophenyl)acetamide C₁₅H₁₁BrN₂OS Acetamide (–NHC(O)CH₂–), sulfanyl (–S–) Sulfur bridge; dual aromatic systems

Key Observations

  • Electron-Withdrawing Effects: The para-bromo substituent is common across all compounds, enhancing electrophilicity. However, the cyanoformamide’s nitrile group introduces additional electron withdrawal, reducing nucleophilic attack susceptibility compared to formamide or urea derivatives .
  • Hydrogen Bonding: Urea derivatives exhibit stronger hydrogen-bonding capacity (–NH groups) than cyanoformamides, which prioritize dipole-dipole interactions (C≡N and C=O) .
  • Synthetic Flexibility: Microwave-assisted synthesis (e.g., for carboxamides) achieves higher yields (>80%) compared to traditional methods, whereas iodine-DMSO-mediated routes are critical for preserving nitrile integrity in cyanoformamides .

Physicochemical and Reactivity Differences

Thermal Stability Cyanoformamides demonstrate higher thermal stability than thiocarbamates due to stronger C=O bonds (bond energy ~749 kJ/mol) versus weaker C=S bonds (~552 kJ/mol) .

Reactivity in Cycloadditions this compound participates in 1,3-dipolar cycloadditions with thiadiazolidines, forming guanidine derivatives stabilized by S⋯N chalcogen bonding (distance = 2.538 Å) . In contrast, acetamide analogs (e.g., 2-[(4-bromophenyl)sulfanyl]-N-(4-cyanophenyl)acetamide) undergo nucleophilic substitutions at the sulfanyl group .

Solubility and Crystallinity

  • Cyanoformamides exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor solubility in water due to the hydrophobic nitrile group .
  • Urea derivatives display higher crystallinity, attributed to extensive hydrogen-bonding networks .

Q & A

Q. What are the recommended laboratory synthesis methods for N-(4-Bromophenyl)cyanoformamide?

The synthesis typically involves condensation reactions between 4-bromoaniline and cyanoformyl chloride under anhydrous conditions. Key steps include:

  • Reagent Preparation : Use freshly distilled cyanoformyl chloride to minimize hydrolysis side reactions.
  • Reaction Optimization : Maintain temperatures between 0–5°C during the initial mixing to control exothermicity, followed by gradual warming to room temperature for 12–24 hours .
  • Purification : Recrystallize the crude product using a mixed solvent system (e.g., ethyl acetate/hexane) to achieve >95% purity. Monitor progress via TLC (silica gel, 3:1 hexane/ethyl acetate) .

Q. How can researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

  • Spectroscopy :
  • ¹H/¹³C NMR : Verify aromatic proton environments (δ 7.2–7.8 ppm for bromophenyl) and carbonyl signals (δ 165–170 ppm) .
  • IR : Confirm cyano (C≡N) stretch near 2200 cm⁻¹ and amide (C=O) stretch at ~1680 cm⁻¹ .
    • Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity, with retention times compared to standards .
    • Elemental Analysis : Validate empirical formula (C₈H₆BrN₂O) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to potential vapor release from cyanoformyl chloride .
  • Storage : Keep in amber glass vials under inert gas (argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. What computational methods predict the physicochemical and electronic properties of this compound?

  • Quantum Chemical Calculations : Employ density functional theory (DFT) at the B3LYP/6-311G(d,p) level to model molecular orbitals, electrostatic potential surfaces, and dipole moments. These predict solubility trends and reactive sites for derivatization .
  • Quantitative Structure-Property Relationship (QSPR) : Train neural networks on datasets of similar bromophenyl amides to estimate logP (predicted ~2.1) and aqueous solubility (~0.05 mg/mL) .

Q. How do crystallographic refinement tools like SHELX improve structural accuracy for this compound?

  • Data Refinement : Use SHELXL for high-resolution X-ray data (e.g., Cu-Kα, λ = 1.5418 Å) to refine anisotropic displacement parameters. Key steps:
  • Apply Hirshfeld rigid-bond tests to validate thermal motion consistency.
  • Analyze residual electron density maps (<0.3 eÅ⁻³) to confirm absence of solvent/missing atoms .
    • Visualization : Mercury CSD aids in packing analysis, identifying halogen-bonding interactions (C-Br···O=C) that stabilize crystal lattices .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-NMR Correlation : Combine 2D techniques (HSQC, HMBC) to assign ambiguous signals. For example, HMBC cross-peaks between the cyano carbon and adjacent amide protons confirm connectivity .
  • Single-Crystal XRD : Resolve discrepancies (e.g., tautomerism) by determining absolute configuration. Refinement with WinGX/ORTEP ensures accurate bond lengths/angles (e.g., C-Br = 1.89 Å, C≡N = 1.15 Å) .

Q. What mechanistic insights exist for this compound as a chitin synthesis inhibitor?

  • Enzymatic Studies : In vitro assays with insect-derived chitin synthase (CfCHS1) show IC₅₀ values of ~15 μM. Kinetic analysis (Lineweaver-Burk plots) suggests non-competitive inhibition, implying binding to allosteric sites .
  • Molecular Docking : AutoDock Vina simulations reveal hydrogen bonding between the cyano group and enzyme residues (e.g., Asp401), disrupting substrate access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.